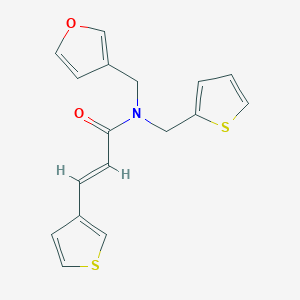

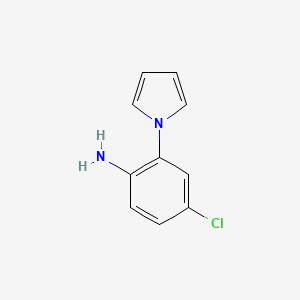

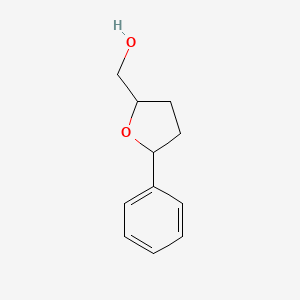

![molecular formula C30H29NO9 B2835856 methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol CAS No. 1351615-08-1](/img/structure/B2835856.png)

methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol” is a complex organic molecule. It contains a benzodioxin group, which is a type of organic compound that is part of the heterocyclic compounds family . This molecule has shown significant antibacterial activity against B. subtilis and E. coli .

Synthesis Analysis

The synthesis of this compound involves several steps. One study mentions the substitution of an iso-propyl group on the nitrogen atom in this molecule, confirmed by a septet signal of methine proton at δ 4.45 ppm (H-2″) and a doublet for two symmetrical methyl residues at δ 1.18 ppm (CH 3 -1″ and CH 3 -3″) . Another study mentions the use of reagents and conditions such as 10% Na 2 CO 3 /distilled water/stirring/4 hours; DMF/LiH/substituted-benzyl halides (IVa – k)/stirring/RT/4–5 h .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzodioxin group attached to a chromeno[8,7-e][1,3]oxazin group, further attached to a benzoate group. The benzodioxin group is a type of organic compound that is part of the heterocyclic compounds family . The exact 3D structure of this compound is not available in the search results.Scientific Research Applications

Antimicrobial Properties

Imidazole derivatives, including the compound , exhibit significant antimicrobial activity. Researchers have synthesized various imidazole-containing molecules and evaluated their effectiveness against bacteria, fungi, and other pathogens . These compounds could potentially serve as novel antibiotics or antifungal agents.

Antitubercular Activity

Some imidazole-based compounds have demonstrated promising antitubercular properties. For instance, derivatives of 10-(2-(substituted phenyl)imidazo[2,1-b][1,3,4]thiadiazol-6-yl)-10H-phenothiazine were evaluated for their efficacy against Mycobacterium tuberculosis . Investigating the antitubercular potential of our compound could be valuable.

Anti-HIV Activity

Indole derivatives, which share structural similarities with imidazoles, have been studied for their anti-HIV properties. Molecular docking studies of indolyl and oxochromenyl xanthenone derivatives revealed anti-HIV-1 activity . Exploring the potential of our compound in inhibiting HIV replication could be worthwhile.

Positive Allosteric Modulation

The scaffold 1,2,4-benzothiadiazine-1,1-dioxide has been investigated as a positive allosteric modulator of AMPA receptors. Specific derivatives, such as 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide, showed strong activity in vitro . Our compound might similarly interact with neurotransmitter receptors.

Future Directions

The future directions for research on this compound could include further exploration of its antibacterial properties , as well as its potential uses in other applications. Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could provide valuable information for its potential use in various fields.

properties

IUPAC Name |

methyl 4-[[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4a,5,6,6a,8,10,10a,10b-octahydrochromeno[8,7-e][1,3]oxazin-3-yl]oxy]benzoate;propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO8.C3H8O/c1-31-27(30)16-2-5-18(6-3-16)36-24-14-34-26-19(25(24)29)7-9-21-20(26)13-28(15-35-21)17-4-8-22-23(12-17)33-11-10-32-22;1-3(2)4/h2-6,8,12,14,19-21,26H,7,9-11,13,15H2,1H3;3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFOTWAGUMMUMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.COC(=O)C1=CC=C(C=C1)OC2=COC3C(C2=O)CCC4C3CN(CO4)C5=CC6=C(C=C5)OCCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

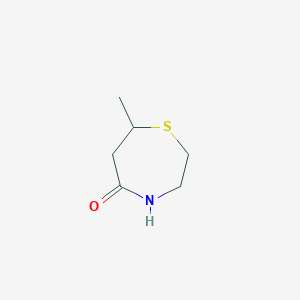

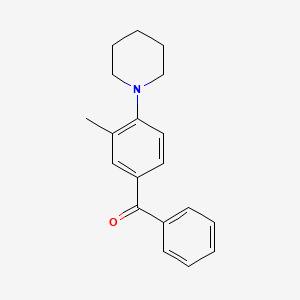

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2835773.png)

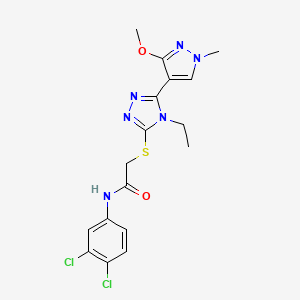

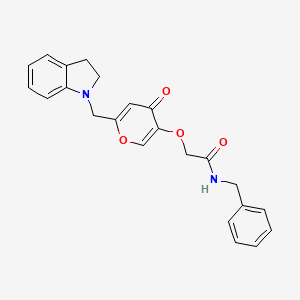

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2835776.png)

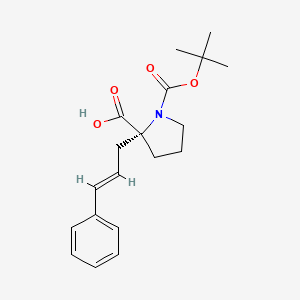

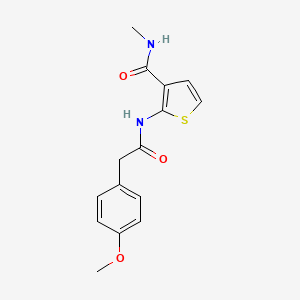

![5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B2835791.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2835795.png)

![2-Amino-4,4a,5,6,7,8,8a,9-octahydro-naphtho[2,3-d]thiazole](/img/structure/B2835796.png)